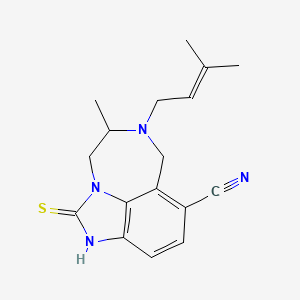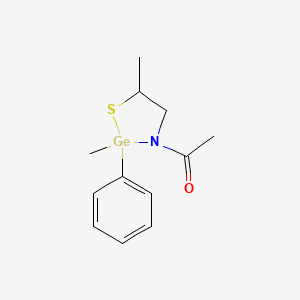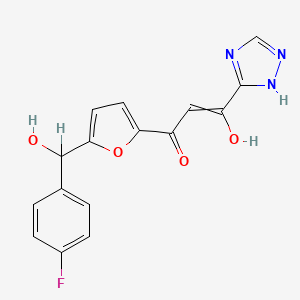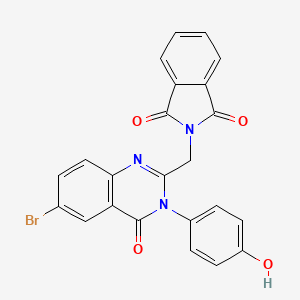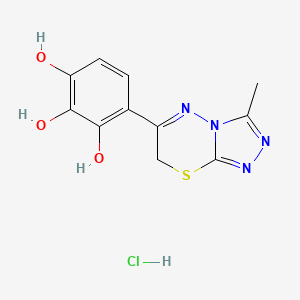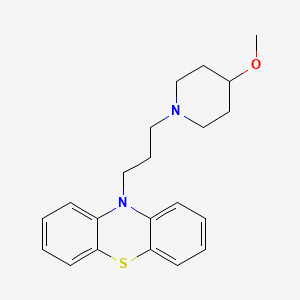
Phenothiazine, 10-(3-(4-methoxypiperidino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3-(4-Methoxypiperidino)propyl)phenothiazine is a derivative of phenothiazine, a tricyclic heterocycle known for its diverse biological activities. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antihistaminic, and antimuscarinic effects
Preparation Methods
The synthesis of 10-(3-(4-Methoxypiperidino)propyl)phenothiazine typically involves the reaction of phenothiazine with 3-(4-methoxypiperidino)propyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
10-(3-(4-Methoxypiperidino)propyl)phenothiazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-(3-(4-Methoxypiperidino)propyl)phenothiazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-(3-(4-Methoxypiperidino)propyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound is known to act as an antagonist at dopamine and serotonin receptors, which contributes to its antipsychotic effects . Additionally, it exhibits antihistaminic activity by blocking histamine H1 receptors . The compound’s interaction with these receptors and pathways leads to its therapeutic effects in the treatment of psychiatric and allergic conditions.
Comparison with Similar Compounds
10-(3-(4-Methoxypiperidino)propyl)phenothiazine can be compared with other phenothiazine derivatives such as chlorpromazine, periciazine, and perphenazine . While all these compounds share a common phenothiazine core, they differ in their substituents and pharmacological profiles. For example:
Chlorpromazine: Known for its strong antipsychotic and sedative effects.
Periciazine: Exhibits sedative properties with weak antipsychotic effects.
Perphenazine: Highly potent antipsychotic with significant extrapyramidal side effects.
Properties
CAS No. |
97018-15-0 |
|---|---|
Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
10-[3-(4-methoxypiperidin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C21H26N2OS/c1-24-17-11-15-22(16-12-17)13-6-14-23-18-7-2-4-9-20(18)25-21-10-5-3-8-19(21)23/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI Key |
XGLRHXDUOQZXGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


